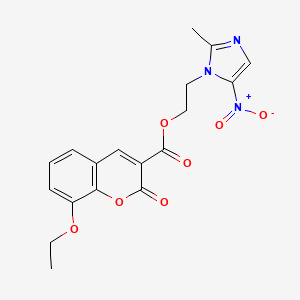

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate

Description

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that combines an imidazole ring with a chromene structure

Properties

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-ethoxy-2-oxochromene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O7/c1-3-26-14-6-4-5-12-9-13(18(23)28-16(12)14)17(22)27-8-7-20-11(2)19-10-15(20)21(24)25/h4-6,9-10H,3,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLQFJIKBRWHPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCCN3C(=NC=C3[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the imidazole derivative, followed by the coupling with the chromene moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group in the imidazole ring can be oxidized to form different derivatives.

Reduction: The nitro group can also be reduced to an amine group under suitable conditions.

Substitution: The ethoxy group in the chromene moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can lead to the formation of nitroso or hydroxylamine derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the imidazole and chromene moieties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chromene moiety may contribute to the compound’s antioxidant properties by scavenging free radicals. Together, these interactions can modulate biological pathways and exert therapeutic effects[4][4].

Comparison with Similar Compounds

Similar Compounds

2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Shares the imidazole ring but lacks the chromene moiety.

2-(5-nitro-1H-imidazol-1-yl)ethanol: Similar imidazole structure with different functional groups.

Metronidazole: A well-known antimicrobial agent with a similar imidazole ring.

Uniqueness

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the combination of the imidazole and chromene moieties, which may confer distinct biological and chemical properties.

Biological Activity

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylate is a novel synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique chemical structure, which combines an imidazole ring with a chromene moiety. This structural diversity is believed to contribute to its biological activity.

Molecular Formula: C₁₄H₁₅N₃O₄

Molecular Weight: 287.29 g/mol

CAS Number: Not specified in the sources.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of nitroimidazole have been widely studied for their efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The presence of the nitro group in the imidazole ring is crucial for this activity, as it is known to facilitate the generation of reactive nitrogen species that can damage bacterial DNA.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Nitroimidazole Derivative | 0.5 - 2.0 | E. coli |

| Chromene Derivative | 1.0 - 4.0 | S. aureus |

Anticancer Potential

The chromene scaffold is recognized for its anticancer properties, particularly through the inhibition of specific enzymes involved in cancer cell proliferation. Studies have shown that chromene derivatives can act as inhibitors of histone deacetylases (HDACs), which play a vital role in regulating gene expression related to cancer progression.

The proposed mechanisms of action for this compound include:

- DNA Damage Induction: The nitroimidazole moiety is known to generate free radicals upon reduction, leading to DNA strand breaks.

- Enzyme Inhibition: The chromene portion can inhibit HDACs, leading to increased acetylation of histones and altered gene expression patterns favoring apoptosis in cancer cells.

Study on Antimicrobial Activity

In a recent study published in MDPI, researchers synthesized various derivatives of nitroimidazole and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a similar structure to our compound exhibited lower MIC values against E. coli and S. aureus, suggesting potent antibacterial activity .

Study on Anticancer Activity

A study focusing on chromene derivatives demonstrated that certain compounds significantly inhibited cancer cell growth in vitro. The most active derivatives showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .

Q & A

Q. What established synthetic pathways are used for this compound, and what parameters influence reaction efficiency?

The synthesis typically involves condensation reactions between imidazole and coumarin precursors. A common approach is refluxing intermediates (e.g., 3-formyl-indole-2-carboxylate derivatives) with nitro-substituted imidazoles in acetic acid with sodium acetate as a catalyst. Critical parameters include:

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR/IR spectroscopy : Confirms functional groups and substitution patterns .

- Elemental analysis : Validates purity by comparing calculated vs. experimental C/H/N/O percentages .

- HPLC : Assesses purity and identifies byproducts .

Q. How should researchers handle and store this compound safely?

Follow SDS guidelines:

- Use PPE (gloves, lab coats) to avoid skin/eye contact .

- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies may arise from polymorphism or disordered crystal packing. Mitigation strategies:

- Multi-technique validation : Cross-check XRD (SHELXL refinement) with solid-state NMR .

- Twinned data analysis : Use SHELXD for structure solution and PLATON to check for twinning .

Q. What computational methods model this compound’s interactions with biological targets?

- Molecular docking : Tools like AutoDock predict binding modes with proteins (e.g., antioxidant enzymes) .

- DFT calculations : Analyze electronic properties (e.g., nitro group’s electron-withdrawing effects) to rationalize reactivity .

Q. How can reaction yield and purity be optimized during synthesis?

- Solvent screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Catalyst optimization : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .

- Stepwise purification : Use column chromatography followed by recrystallization .

Q. What experimental designs assess biological activity based on structural analogs?

- Anticancer assays : Test against cell lines (e.g., HeLa) using MTT assays, referencing imidazole-containing analogs with proven activity .

- Antioxidant studies : Measure ROS scavenging in vitro (e.g., DPPH assay) due to the ethoxycoumarin moiety’s redox activity .

Q. What are common pitfalls in crystallographic analysis, and how are they addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.